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Compound of Interest

Compound Name:
2-bromo-N-(2-

methylphenyl)propanamide

CAS No.: 19397-79-6

Cat. No.: B091314

Get Quote

Executive Summary & Structural Context
Compound: 2-bromo-N-(2-methylphenyl)propanamide Synonyms: 2-Bromo-N-o-

tolylpropanamide; o-Propionotoluidide, 2-bromo-.[1] Role: Key electrophilic intermediate in the

synthesis of Prilocaine.[1] Molecular Formula:

Molecular Weight: 242.11 g/mol [1]

This molecule presents a classic ABX3 spin system on the propionyl chain coupled with a

substituted aromatic ring.[1] The steric bulk of the ortho-methyl group induces restricted

rotation around the N-Aryl bond, potentially broadening signals or creating rotameric

populations at low temperatures, though typically fast-exchanging at 298 K.[1]

Structural Logic & Connectivity
The structure consists of two distinct domains:[2]

The Electrophilic Tail: A 2-bromopropionyl moiety containing a chiral center (C2).[1]
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The Nucleophilic Core: An ortho-toluidine ring.[1]

Structural Domains
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Click to download full resolution via product page

Figure 1: Structural domains of 2-bromo-N-(2-methylphenyl)propanamide.[1]

Theoretical Prediction & Spectral Assignments
As a secondary amide derived from o-toluidine, the chemical shifts are heavily influenced by

the electron-withdrawing amide group and the bromine atom.[1]

H NMR Analysis (400 MHz, CDCl )
The spectrum is characterized by a distinct quartet-doublet relationship in the aliphatic region

and a complex aromatic multiplet.[1]
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Position Type (ppm) Mult. (Hz) Integral
Mechanis
tic Insight

NH Amide 8.20 - 8.50 br s - 1H

Deshielded

by C=O

anisotropy;

broad due

to

quadrupole

relaxation

of

N.

Ar-H Aromatic 7.80 d ~8.0 1H

H-6

position.[1]

Deshielded

by the

amide

carbonyl

(anisotropy

effect).[1]

Ar-H Aromatic 7.10 - 7.30 m - 3H

H-3, H-4,

H-5

overlap.[1]

Typical

aromatic

range.

CH-Br Methine 4.55 q 6.8 1H

-proton.[1]

Strongly

deshielded

by Br

(electroneg

ativity) and

C=O.[1]
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Ar-CH Methyl 2.28 s - 3H

Benzylic

protons.[1]

Slightly

deshielded

by the

aromatic

ring

current.[1]

CH Methyl 1.95 d 6.8 3H

Coupled to

the

methine

proton.[1]

Critical Note: The shift of the NH proton is concentration and solvent-dependent.[1] In DMSO-

, this signal often shifts downfield to ~9.5 ppm and may show coupling to the

methine proton if exchange is slow.[1]

C NMR Analysis (100 MHz, CDCl )
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Carbon Type (ppm) Assignment Logic

C=O 168.5 Amide carbonyl.[1]

Ar-C (ipso) 135.2 Quaternary C-N.[1]

Ar-C (ortho) 130.5 Quaternary C-Me.[1]

Ar-CH 123.0 - 129.0
Remaining aromatic carbons.

[1]

CH-Br 45.2
-carbon.[1] Upfield relative to

Cl-analogs due to the "Heavy

Atom Effect" of Bromine.

CH

(Chain)
22.5 Terminal methyl.[1]

CH

(Ar)
17.8 Toluene methyl group.[1]

Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this "Check-Verify" protocol. This prevents the common error of

misinterpreting residual solvent peaks or rotamers as impurities.

Step 1: Sample Preparation
Solvent: Chloroform-d (

, 99.8% D) + 0.03% TMS.[1]

Why:

prevents H-D exchange on the amide, keeping the NH signal visible.

Concentration: 10-15 mg in 0.6 mL solvent.
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Caution: Higher concentrations (>30 mg) may induce stacking effects, shifting aromatic

peaks.

Filtration: Filter through a glass wool plug in a Pasteur pipette to remove inorganic salts (e.g.,

KBr/NaBr from synthesis).[1]

Step 2: Acquisition Parameters[1]
Pulse Sequence:zg30 (standard 30° pulse).

Relaxation Delay (D1): Set to

of the longest relaxing proton (usually the aromatic protons, ~3-5s).[1] Use D1 = 2.0s for
routine, 5.0s for qNMR.

Scans (NS): 16 (Proton), 256-512 (Carbon).[1]

Step 3: Processing & Validation Logic
Phasing: Ensure the baseline is flat around the broad NH peak.[1]

Integration Validation: Set the aliphatic doublet (

) to exactly 3.00.

Check: Does the aromatic region integrate to 4.00? If < 4, you may have paramagnetic

impurities.[1] If > 4, check for unreacted o-toluidine.

Coupling Verification: The coupling constant (

) of the doublet at ~1.95 ppm must match the quartet at ~4.55 ppm. If they differ by > 0.2 Hz,
the assignment is incorrect.
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Figure 2: Self-validating NMR acquisition workflow.

Advanced Analysis: 2D Correlations
For unambiguous assignment, specifically distinguishing the two methyl groups and the

aromatic protons.

COSY (Correlation Spectroscopy)[1]
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Cross-peak 1:

1.95 (d)

4.55 (q).[1] Confirms the propyl chain connectivity.

Cross-peak 2:

7.80 (d)

7.10-7.30 (m).[1] Connects H-6 to the rest of the aromatic ring.[1]

HMBC (Heteronuclear Multiple Bond Correlation)
This is the "Gold Standard" for connecting the two domains.[1]

Key Correlation: The Amide NH proton will show a strong 3-bond correlation (

) to:

The Carbonyl Carbon (

168.5).[1]

The Aromatic Ipso-Carbon (

135.2).[1]

Verification: The Ar-CH

protons (

2.[1]28) will correlate to the ortho-carbon (

130.[1]5) and the ipso-carbon (

135.2).[1]

Troubleshooting & Impurity Profiling
In drug development, identifying the specific impurities is as important as the product itself.
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Impurity
Diagnostic Signal (

H)
Origin

o-Toluidine

6.7 (d),

3.6 (broad

)

Unreacted starting material.[1]

2-Bromopropionic Acid
11.0 (broad COOH),

4.45 (q)

Hydrolysis of acyl halide.[1]

Prilocaine (Product)
1.6 (m, propyl),

0.9 (t, terminal Me)

Over-reaction or cross-

contamination.[1]

Rotamers: While rare for secondary amides, steric clash between the ortho-methyl and the

carbonyl oxygen can slow rotation.[1] If peaks appear doubled or unusually broad, run the

spectrum at 50°C. If peaks coalesce, it is a dynamic rotamer effect, not impurity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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